molecular formula C16H9Cl2NO4 B11987597 Methyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate

Methyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate

Cat. No.: B11987597
M. Wt: 350.1 g/mol
InChI Key: WSCJBVAXNVTZHM-UHFFFAOYSA-N
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Description

4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid methyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichloro-substituted isoindoline ring fused with a benzoic acid ester group

Preparation Methods

The synthesis of 4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,6-dichloro-1,3-dioxo-1,3-dihydro-isoindoline and methyl 4-aminobenzoate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or dimethylformamide. Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

    Synthetic Route: The synthetic route generally involves the formation of an amide bond between the isoindoline and benzoic acid ester groups. This can be achieved through a condensation reaction, followed by purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups using reagents like sodium methoxide or sodium ethoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid methyl ester can be compared with similar compounds such as:

    2-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid: This compound has a similar isoindoline structure but differs in the substituent on the benzoic acid group.

    N-(4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl)-acetamide: This compound has an acetamide group instead of a benzoic acid ester group, leading to different chemical and biological properties.

The uniqueness of 4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid methyl ester lies in its specific structural features and the resulting chemical reactivity and biological activity.

Properties

Molecular Formula

C16H9Cl2NO4

Molecular Weight

350.1 g/mol

IUPAC Name

methyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C16H9Cl2NO4/c1-23-16(22)8-2-4-9(5-3-8)19-14(20)10-6-12(17)13(18)7-11(10)15(19)21/h2-7H,1H3

InChI Key

WSCJBVAXNVTZHM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Origin of Product

United States

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